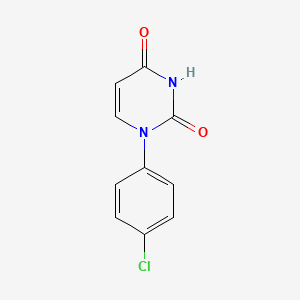![molecular formula C7H11IO3 B12911215 4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol CAS No. 62003-50-3](/img/structure/B12911215.png)
4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol: is a chemical compound with the molecular formula C7H11IO3 It contains a cyclopentane ring fused to a furan ring, with an iodine atom and two hydroxyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol typically involves the iodination of a precursor compound, such as hexahydro-2H-cyclopenta[b]furan-2,5-diol
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of hexahydro-2H-cyclopenta[b]furan-2,5-diol.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as sodium iodide (NaI) in acetone or other polar solvents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of hexahydro-2H-cyclopenta[b]furan-2,5-diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study the effects of iodine-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The presence of iodine in the molecule can enhance the compound’s bioavailability and efficacy.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and hydroxyl groups play a crucial role in these interactions, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Hexahydro-2H-cyclopenta[b]furan-2,5-diol: Lacks the iodine atom, making it less reactive in certain chemical reactions.
4-Bromohexahydro-2H-cyclopenta[b]furan-2,5-diol: Contains a bromine atom instead of iodine, which can lead to different reactivity and properties.
4-Chlorohexahydro-2H-cyclopenta[b]furan-2,5-diol: Contains a chlorine atom, which also affects its chemical behavior compared to the iodine-containing compound.
Uniqueness: The presence of the iodine atom in 4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol makes it unique among its analogs. Iodine’s larger atomic size and higher reactivity compared to bromine and chlorine can lead to distinct chemical and biological properties, making this compound valuable for specific applications.
Propiedades
Número CAS |
62003-50-3 |
|---|---|
Fórmula molecular |
C7H11IO3 |
Peso molecular |
270.06 g/mol |
Nombre IUPAC |
4-iodo-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol |
InChI |
InChI=1S/C7H11IO3/c8-7-3-1-6(10)11-5(3)2-4(7)9/h3-7,9-10H,1-2H2 |
Clave InChI |
DVAVOPBZLUPOGU-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(CC(C2I)O)OC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-](/img/structure/B12911136.png)

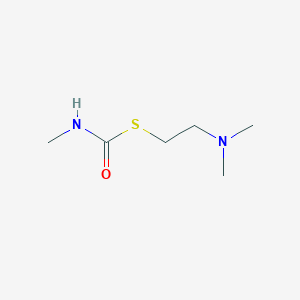
![Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-](/img/structure/B12911158.png)
![3-[(4-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12911166.png)
![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B12911177.png)
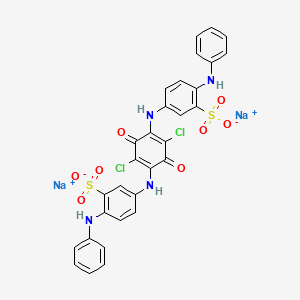

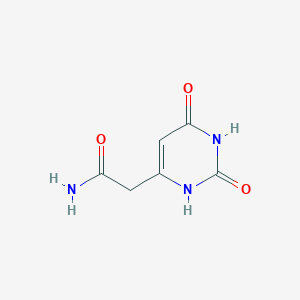
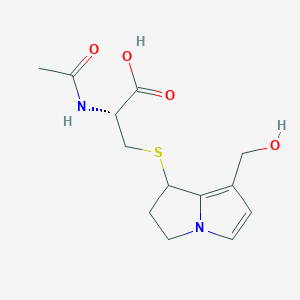
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12911189.png)
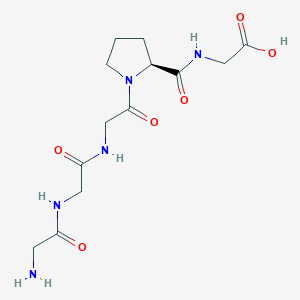
![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine](/img/structure/B12911200.png)
